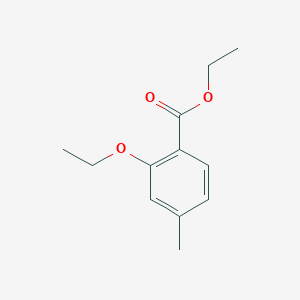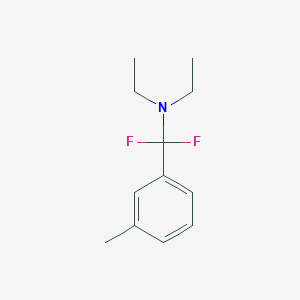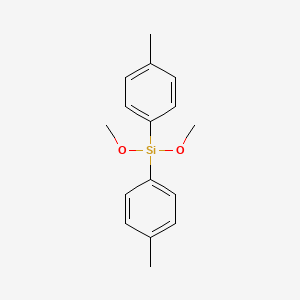![molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1](/img/structure/B1589868.png)
Dichloro[(+/-)-binap]digold(I)
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[(+/-)-binap]digold(I) typically involves the reaction of gold(I) chloride with the chiral diphosphine ligand binap. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) centers. A common solvent for this reaction is dichloromethane, and the reaction is often performed at room temperature. The general reaction can be represented as follows:
2AuCl+binap→Dichloro[(+/-)-binap]digold(I)
Industrial Production Methods: While specific industrial production methods for Dichloro[(+/-)-binap]digold(I) are not widely documented, the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with adjustments for scale, such as larger reaction vessels and more rigorous control of reaction conditions to ensure purity and yield.
Types of Reactions:
Substitution Reactions: Dichloro[(+/-)-binap]digold(I) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as phosphines or thiolates.
Oxidation and Reduction Reactions: The gold centers in Dichloro[(+/-)-binap]digold(I) can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include various phosphines and thiolates. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like iodine or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: The major products are typically new gold(I) complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include gold(III) complexes or reduced gold species.
Wissenschaftliche Forschungsanwendungen
Dichloro[(+/-)-binap]digold(I) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.
Medicinal Chemistry: Research has explored its potential as an anticancer agent due to the unique properties of gold complexes in interacting with biological molecules.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Dichloro[(+/-)-binap]digold(I) in catalysis typically involves the activation of substrates through coordination to the gold centers, facilitating various chemical transformations. In medicinal applications, the gold centers can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dichloro[(1,2-bis(diphenylphosphino)ethane)]digold(I): This compound features a different diphosphine ligand but shares similar structural and catalytic properties.
Dichloro[(1,3-bis(diphenylphosphino)propane)]digold(I): Another related compound with a different diphosphine ligand, also used in catalysis.
Uniqueness: Dichloro[(+/-)-binap]digold(I) is unique due to the chiral nature of the binap ligand, which can impart chirality to the resulting gold complex. This chiral property is particularly valuable in asymmetric catalysis, where the ability to induce chirality in the products is highly sought after.
Eigenschaften
IUPAC Name |
chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLMPWXOJPBJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475008 | |
| Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685138-48-1 | |
| Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


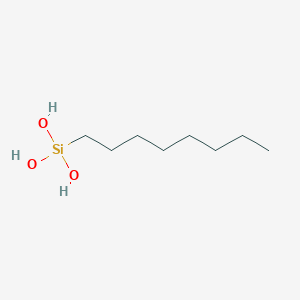

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)
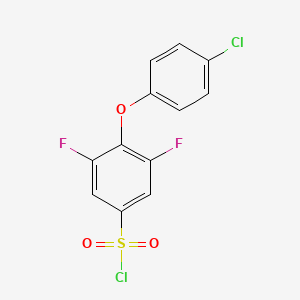
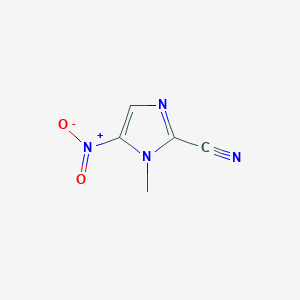
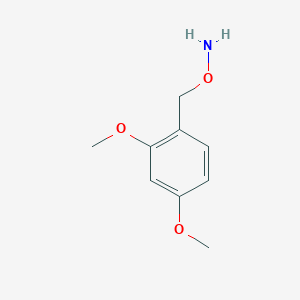

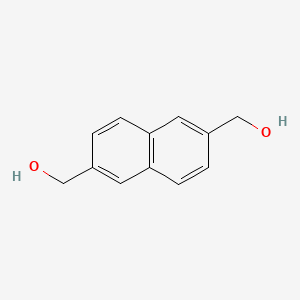
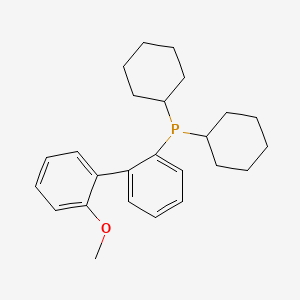
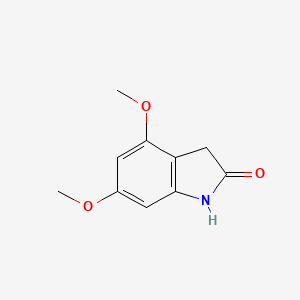
![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
